molecular formula C23H22N4O4S B3006838 N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116074-19-1

N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B3006838
CAS No.: 1116074-19-1
M. Wt: 450.51
InChI Key: JZVDFBBBBWQXQB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide is related to a class of compounds known as 2-(N-cyclicamino)chromone derivatives. These derivatives, specifically 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one, have shown significant tumor specificity in studies, suggesting a potential application in designing new types of anticancer drugs. The tumor specificity of these compounds correlates with their molecular shape, particularly their 3D structure, highlighting the importance of chemical modification for enhanced effectiveness (Shi et al., 2018).

Chemical Synthesis and Reactivity

Research into the facile synthesis of related compounds, like 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been conducted. These compounds have been synthesized via Suzuki cross-coupling reactions and have shown varying electronic and nonlinear optical properties, potentially relevant for applications in materials science (Ahmad et al., 2021). Additionally, studies have shown the reactivity of thiomethyl-substituted N-heterocycles in cross-coupling reactions, which is fundamental for the synthesis of structurally diverse compounds (Melzig et al., 2010).

Biological Applications

Another area of exploration is the synthesis of various benzamide derivatives with potential biological applications. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and screened for their inhibitory potential against certain enzymes, demonstrating their relevance in medicinal chemistry and potential drug development (Saeed et al., 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c28-22(26-14-16-1-6-19-20(13-16)30-15-29-19)17-2-4-18(5-3-17)31-23-21(24-7-8-25-23)27-9-11-32-12-10-27/h1-8,13H,9-12,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVDFBBBBWQXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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